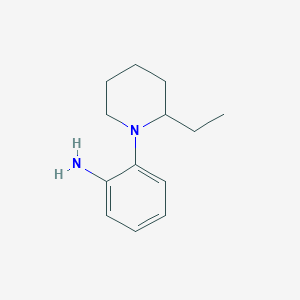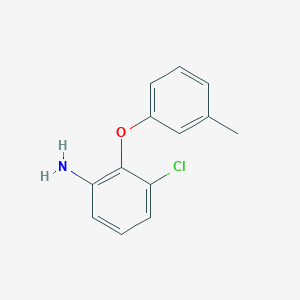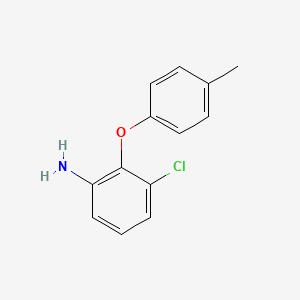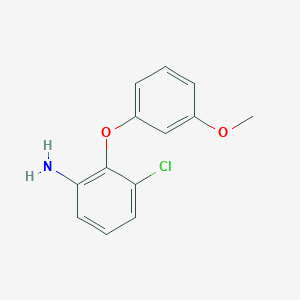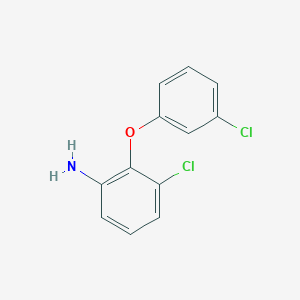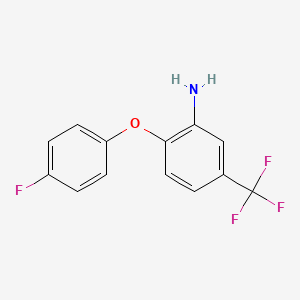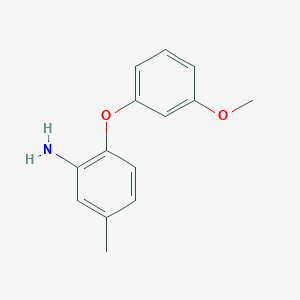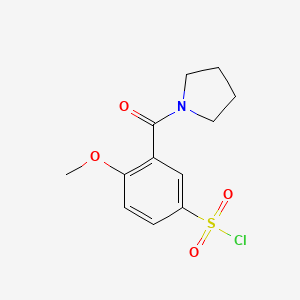
4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a benzene ring, which is further substituted with a methoxy group and a pyrrolidinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride typically involves multiple steps:
-
Formation of the Benzene Ring Substituents
Step 1: The starting material, 4-methoxybenzenesulfonyl chloride, is reacted with pyrrolidine in the presence of a base such as triethylamine to form 4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonyl chloride.
Reaction Conditions: This reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature to slightly elevated temperatures (20-50°C).
-
Purification
- The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactions might involve continuous flow reactors and automated purification systems to handle the increased volume and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions (room temperature to 60°C) in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Hydrolysis: Aqueous solutions of bases or acids can facilitate hydrolysis.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols or thiols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive sulfonyl chloride group makes it a versatile intermediate for creating sulfonamide and sulfonate derivatives.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly as a precursor for drugs that require sulfonamide functionalities. Sulfonamides are known for their antibacterial properties and are used in various therapeutic agents.
Industry
In the chemical industry, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate bonds. This reactivity is exploited in various synthetic and biological applications, where the compound can modify proteins or other biomolecules through sulfonamide linkages.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: Lacks the pyrrolidinylcarbonyl group, making it less versatile in forming complex derivatives.
3-(Pyrrolidin-1-ylcarbonyl)benzenesulfonyl Chloride: Lacks the methoxy group, which can influence the compound’s reactivity and solubility.
4-Methoxy-3-(morpholin-1-ylcarbonyl)-benzenesulfonyl Chloride: Similar structure but with a morpholine ring instead of pyrrolidine, which can affect its chemical properties and applications.
Uniqueness
4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The methoxy group can influence the electronic properties of the benzene ring, while the pyrrolidinylcarbonyl group offers additional sites for chemical modification, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
4-methoxy-3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-18-11-5-4-9(19(13,16)17)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXKGFPPFKNFCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
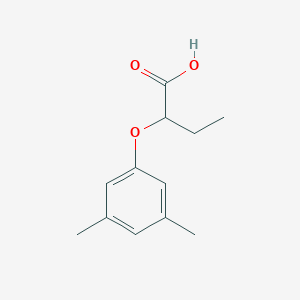
![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)
![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)
